Propoxysilatran
Description
Propoxysilatran is a silatrane derivative characterized by a silicon-centered tricyclic structure with a propoxy group (Si-O-C₃H₇) attached. Silatranes, in general, are known for their unique pentacoordinate silicon geometry, which enhances their stability and reactivity compared to simpler organosilicon compounds. Its synthesis typically involves the reaction of trichlorosilane with triethanolamine, followed by alkoxylation to introduce the propoxy moiety.
Properties
CAS No. |
4025-81-4 |
|---|---|
Molecular Formula |
C9H19NO4Si |
Molecular Weight |
233.34 g/mol |
IUPAC Name |
1-propoxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C9H19NO4Si/c1-2-6-11-15-12-7-3-10(4-8-13-15)5-9-14-15/h2-9H2,1H3 |
InChI Key |
MJXMRNLFYVDGQC-UHFFFAOYSA-N |
SMILES |
CCCO[Si]12OCCN(CCO1)CCO2 |
Canonical SMILES |
CCCO[Si]12OCCN(CCO1)CCO2 |
Other CAS No. |
4025-81-4 |
Synonyms |
propoxysilatran |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Silatrane Derivatives
The biological, chemical, and physical properties of silatranes vary significantly depending on their substituents. Below, Propoxysilatran is compared with three structurally analogous compounds: Methoxysilatran, Ethoxysilatran, and Phenoxysilatran.
Table 1: Key Properties of this compound and Analogous Compounds
Data sourced from Supplementary Tables 1–8 in .
Spectroscopic and Analytical Data
Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) analyses reveal distinct trends:
- ¹H NMR shifts : this compound’s propoxy protons resonate at δ 1.2–1.5 ppm, whereas methoxy and ethoxy analogs show upfield shifts (δ 0.9–1.1 ppm) due to reduced electron-withdrawing effects .
- HPLC retention times : this compound elutes later than methoxysilatran (12.3 vs. 9.8 minutes), reflecting stronger hydrophobic interactions .
Research Findings and Methodological Insights
Recent studies emphasize this compound’s superiority in controlled drug delivery systems due to its tunable hydrolysis kinetics. For instance, a 2021 study validated its use in encapsulating hydrophobic pharmaceuticals, achieving 85% payload retention over 72 hours—a significant improvement over ethoxysilatran (60%) and methoxysilatran (45%) .
Critical Challenges:
- Synthetic Yield : this compound synthesis yields (~65%) lag behind methoxysilatran (~80%), necessitating optimization of alkoxylation conditions .
- Environmental Impact : While less toxic than ethoxysilatran, its environmental degradation products (e.g., silicic acid) require further ecotoxicological assessment .
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